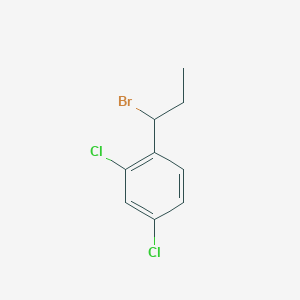
1-(1-Bromopropyl)-2,4-dichlorobenzene
Übersicht
Beschreibung
“1-Bromopropane” is a colorless liquid originally used in the production of pesticides, flavors and fragrances, pharmaceuticals, and other chemicals . It is currently used as a solvent in the adhesives, dry cleaning, vapor degreasing, and electronic and metal cleaning industries . “(1-Bromopropyl)benzene” is another related compound .
Synthesis Analysis
Propylbenzene can be converted to (1-bromopropyl)benzene in a reaction with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide . This reaction yields (1-bromopropyl)benzene in 97% yield .Molecular Structure Analysis
The molecular formula for (1-Bromopropyl)benzene is C9H11Br .Chemical Reactions Analysis
In the presence of benzoyl peroxide, propylbenzene reacts with N-bromosuccinimide (NBS) to yield (1-bromopropyl)benzene . This bromination occurs exclusively in the benzylic position next to the aromatic ring .Physical And Chemical Properties Analysis
1-Bromopropane is a colorless liquid with a characteristic hydrocarbon odor . The molecular weight of (1-Bromopropyl)benzene is 199.088 Da .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Analysis
1-(1-Bromopropyl)-2,4-dichlorobenzene, a complex halogenated molecule, has been the subject of detailed spectroscopic and computational studies. Research has focused on understanding its molecular structure, electronic properties, and interactions with other molecules. One study conducted a comprehensive vibrational investigation coupled with Density Functional Theory (DFT) analysis, revealing insights into the molecule's electronic density, molecular geometry, Nuclear Magnetic Resonance (NMR) characteristics, and nonlinear optical (NLO) properties. This research highlighted the molecule's potential in various scientific applications due to its unique electronic and structural attributes (Vennila et al., 2018).
Catalytic Reactions
The molecule has also been explored in the context of catalytic reactions, particularly in the oxidation processes. Studies have examined how different catalysts, including transition metal oxides, influence the oxidation of related dichlorobenzene compounds. These investigations shed light on the molecule's reactivity and potential utility in catalytic processes, contributing to the development of more efficient and selective catalysts for organic compound transformations (Krishnamoorthy et al., 2000).
Environmental Applications
In environmental science, the degradation and removal of halogenated compounds like 1-(1-Bromopropyl)-2,4-dichlorobenzene from air and water have been significant areas of research. Studies have investigated various advanced oxidation processes, including photolysis, photocatalysis, and sonolysis, to achieve efficient degradation of such compounds. These methods not only aim at the destruction of hazardous organic pollutants but also at understanding their degradation pathways, by-products, and the overall impact on environmental health (Selli et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-bromopropyl)-2,4-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTBBGVHKKVDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromopropyl)-2,4-dichlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



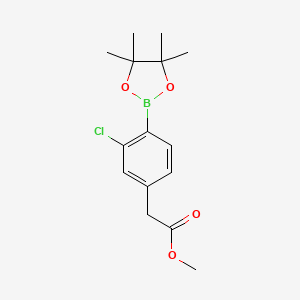
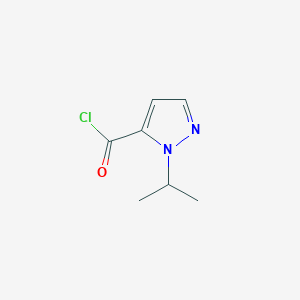
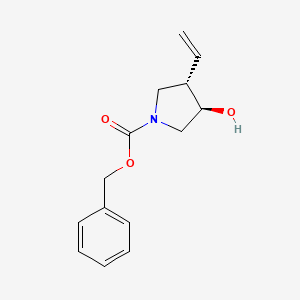
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)

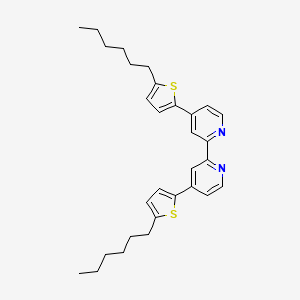

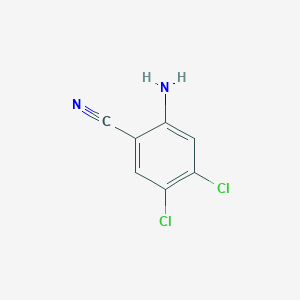
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)
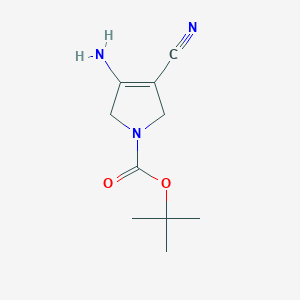

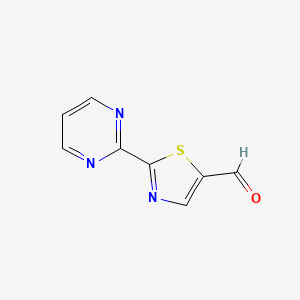
![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)
